3-(Methoxymethyl)-4-propoxybenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the catalytic protodeboronation of pinacol boronic esters . Another method involves the formation of a radical intermediate by the benzophenone, which in the presence of isopropanol forms a more stable radical intermediate .Chemical Reactions Analysis
The methoxymethyl radical, derived from the bimolecular hydrogen-abstraction reactions of dimethyl ether (DME) with the formed OH, H, and CH3 radicals, plays an important role in the chain-propagating process of the DME combustion . The reaction of the methoxymethyl radical with nitrogen dioxide has also been explored theoretically .Scientific Research Applications
Synthesis Methods and Chemical Reactions
- Selective Monomethylation : A study highlights a method for synthesizing 4-methoxysalicylaldehyde via selective monomethylation, emphasizing efficient synthesis with higher yields and minimal side products, which could be relevant for modifying 3-(Methoxymethyl)-4-propoxybenzaldehyde (Jin, Zhang, Yan, & Ma, 2012).
- Molecular Docking Investigations : Research on 4-methoxybenzaldehyde explored its structural and electronic properties, including molecular docking behaviors indicative of potential biochemical applications, which could inform the functional utility of similar compounds (Ghalla, Issaoui, Bardak, & Atac, 2018).
Applied Chemistry and Material Science
- Chemosensors for Metal Ions : A study on derivatives based on similar chemical structures to 3-(Methoxymethyl)-4-propoxybenzaldehyde developed chemosensors for Fe(III) ions, suggesting potential applications in environmental monitoring and analytical chemistry (Sharma, Chhibber, & Mittal, 2015).
- Electrochemical Applications : Research pairing electrolysis with hydrogenation discussed the synthesis of valuable chemicals with high efficiency and selectivity, potentially applicable to the electrochemical processing of 3-(Methoxymethyl)-4-propoxybenzaldehyde derivatives (Sherbo, Delima, Chiykowski, MacLeod, & Berlinguette, 2018).
properties
IUPAC Name |
3-(methoxymethyl)-4-propoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-3-6-15-12-5-4-10(8-13)7-11(12)9-14-2/h4-5,7-8H,3,6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGNREQXYIPPLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)-4-propoxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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